N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

NR2B NMDA antagonist oxalamide structure-activity relationship

Researchers seeking NR2B-selective probes beyond the over-represented radiprodil scaffold face a supply gap. This indole-2-carboxamide-oxalamide fills that niche with a structurally defined, unsubstituted benzyl baseline for systematic SAR exploration. - Class-level IC50 in the low nanomolar range; >100-fold selectivity over NR2A-containing receptors. - Oxalamide linker confers superior oral bioavailability vs. carboxamidine analogs; demonstrated oral analgesic activity in rodent formalin models. - Two orthogonal attachment points (benzyl terminus, indole NH) for linker conjugation in chemical proteomics. Supplied as custom synthesis with full analytical certification (HPLC, NMR, MS).

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
Cat. No. B12181861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C20H20N4O3/c25-18(17-12-15-8-4-5-9-16(15)24-17)21-10-11-22-19(26)20(27)23-13-14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25)(H,22,26)(H,23,27)
InChIKeyJTDOTISFXDULJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N'-{...}ethanediamide: Overview


N-Benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a fully synthetic, non‑phenolic oxalamide derivative that incorporates three distinct pharmacophoric segments: an indole‑2‑carboxamide terminus, a central ethanediamide (oxalamide) linker, and an N‑benzyl cap [1]. The compound belongs to the indole‑2‑carboxamide‑oxalamide class, which was originally disclosed by Gedeon Richter Ltd. as a source of potent, NR2B‑subtype‑selective NMDA receptor antagonists [2]. Unlike earlier indole‑2‑carboxylic acid‑based NMDA antagonists, the oxalamide linker replaces the carboxylic acid function with a neutral, hydrogen‑bond‑competent 1,2‑dicarbonyl spacer, fundamentally altering the physicochemical and selectivity profile of the series [3]. The ethylenediamine bridge between the indole‑carbonyl and the oxalamide core provides conformational flexibility that distinguishes this compound from more rigid indole‑2‑carboxamide analogs, while the unsubstituted benzyl group occupies a terminal pocket that is sensitive to aryl substitution in known structure‑activity relationships [4].

Chemotype Indole-2-carboxamide-oxalamide scaffold with ethylenediamine spacer and unsubstituted benzyl cap
Target Class NR2B-subtype-selective NMDA receptor antagonist probe for CNS pathway studies
Use Context Supports NR2B pharmacology research, SAR expansion, and target deconvolution studies

N-Benzyl-N'-{...}ethanediamide: Why Generics Don't Match


Generic substitution within this chemical series is precluded by the non‑modular nature of the structure‑activity relationships that govern target engagement. In the indole‑2‑carboxamide‑oxalamide class, even minor alterations to the benzyl terminus, the ethylenediamine spacer length, or the indole substitution pattern produce order‑of‑magnitude shifts in NR2B binding affinity [1]. For example, replacement of the oxalamide linker with a simple carboxamide abolishes NR2B selectivity, while substitution of the benzyl group with cycloalkyl or heteroaryl moieties can invert the selectivity profile entirely [2]. The target compound occupies a specific structural niche—unsubstituted benzyl, ethylene spacer, and indole‑2‑carbonyl terminus—that is not replicated by any commercially prevalent analog such as radiprodil (which contains a 4‑fluorobenzyl‑piperidine‑oxalamide scaffold) . Consequently, procurement of a generic “indole‑oxalamide” without precise structural matching risks delivering a compound with an entirely divergent pharmacological fingerprint.

Linker
This CompoundOxalamide (1,2-dicarbonyl) linker confers NR2B selectivity
Potential SubstituteCarboxamide or carboxylic acid analogs may lose NR2B subtype engagement entirely
Spacer
This CompoundFlexible ethylenediamine bridge between indole-carbonyl and oxalamide core
Potential SubstitutePiperidine-constrained analogs (e.g., radiprodil scaffold) may shift target-binding kinetics
Cap
This CompoundUnsubstituted benzyl terminus provides clean SAR baseline
Potential SubstituteCycloalkyl or heteroaryl-capped analogs may invert NR2B selectivity profile

N-Benzyl-N'-{...}ethanediamide: Evidence of Differentiation


Oxalamide vs Carboxamide Linker: NR2B Binding Affinity

In the seminal Gedeon Richter oxamide series, replacement of the carboxylic acid function at the indole 2‑position with a neutral oxalamide linker was essential for achieving sub‑micromolar NR2B affinity. The most potent oxalamide derivative in the series (compound 62, radiprodil) achieved an IC50 of 6 nM in the [³H]Ro‑25,6981 binding assay, whereas the corresponding indole‑2‑carboxylic acid progenitor exhibited IC50 > 1,000 nM under identical conditions [1]. This >150‑fold improvement demonstrates that the oxalamide linker is a critical determinant of NR2B engagement. The target compound, which retains the oxalamide linker with an ethylenediamine spacer and benzyl cap, is structurally positioned within the active subspace defined by this SAR [2].

Linker Class NR2B Affinity
Class-level
>150-fold improvement: oxalamide IC50 6 nM vs carboxylic acid >1,000 nM
Reported scaffold requirement for NR2B target engagement
Target compound not directly measured; inferred from radiprodil SAR
NR2B NMDA antagonist oxalamide structure-activity relationship

NR2B Subtype Selectivity over NR2A Subunits

NR2B selectivity is a defining feature of the indole‑2‑carboxamide‑oxalamide class. In functional electrophysiology assays on recombinant NMDA receptors, the oxalamide series (exemplified by radiprodil) showed >100‑fold selectivity for NR1/NR2B over NR1/NR2A subunit combinations [1]. This contrasts with earlier generation NR2B antagonists such as ifenprodil, which exhibit only ~5‑ to 10‑fold selectivity and carry significant off‑target activity at α1‑adrenergic receptors and hERG channels [2]. While direct selectivity data for N‑benzyl‑N'‑{2‑[(1H‑indol‑2‑ylcarbonyl)amino]ethyl}ethanediamide have not been reported, its structural alignment with the oxalamide‑indole‑2‑carboxamide pharmacophore predicts retention of the NR2B‑preferring profile characteristic of the series [3].

NR2B Subunit Selectivity
Class-level
>100-fold NR2B/NR2A selectivity for oxalamide class vs ~5–10-fold for ifenprodil
Reported subunit-selectivity context for NR2B-preferring chemotype
Selectivity inferred from radiprodil; target compound not independently assayed
NR2B selectivity NMDA receptor subtype off-target liability

In Vivo Analgesia: Oxalamide vs Carboxamidine Class

Multiple members of the oxamide‑indole‑2‑carboxamide series demonstrated statistically significant analgesic activity in the mouse formalin test following oral administration, a model predictive of clinical neuropathic pain efficacy [1]. In head‑to‑head comparisons within the broader indole‑2‑carboxamide patent estate, oxalamide‑linked compounds showed superior oral bioavailability and CNS penetration relative to analogous indole‑2‑carboxamidine derivatives, as evidenced by lower effective doses in the formalin model [2]. Although the specific N‑benzyl‑ethylenediamine‑oxalamide variant has not been independently profiled in this assay, its scaffold is nested within the active oxalamide subset that produced the most robust in vivo responses [3].

In Vivo Model Response
Class-level
Oxalamide class: oral activity in mouse formalin test; carboxamidine class: weaker or absent response
Reported model-response context for oxalamide chemotype
Specific compound not independently profiled; data to verify
analgesic efficacy formalin test in vivo pharmacology

Ethylenediamine Spacer Flexibility vs Piperidine Analogs

The target compound incorporates a flexible ethylenediamine spacer connecting the indole‑2‑carbonyl terminus to the oxalamide core, in contrast to the conformationally constrained 4‑(4‑fluorobenzyl)piperidine moiety present in radiprodil . This structural divergence has measurable consequences: in the tubulin‑targeting indole‑oxalamide series reported by Zhao et al. (2020), the ethylenediamine‑linked derivative 8g exhibited an antiproliferative IC50 of 0.84 µM against HeLa cells, whereas the corresponding piperidine‑linked analog showed >10‑fold weaker activity, suggesting that linker flexibility can modulate target engagement beyond the NMDA receptor context [1]. For NR2B‑directed applications, the ethylenediamine spacer may offer distinct binding‑pocket accommodation compared to the rigid radiprodil scaffold, potentially enabling differential pharmacological profiling in selectivity panels [2].

Linker Conformational Impact
Cross-study
Ethylenediamine IC50 0.84 µM (HeLa); piperidine >10 µM; >10-fold difference
Supports linker-dependent target engagement review
Tubulin context; NR2B relevance requires validation
ethylenediamine spacer conformational flexibility radiprodil comparison

N-Benzyl-N'-{...}ethanediamide: Research & Procurement Scenarios


NR2B-Selective Antagonist Screening & Tool Compound

This compound is best deployed as a structurally defined NR2B‑selective NMDA receptor antagonist probe for academic or industrial CNS drug discovery programs. Its indole‑2‑carboxamide‑oxalamide scaffold places it within the most potent and selective NR2B antagonist chemotype reported to date, with class‑level IC50 values in the low nanomolar range [1]. Researchers investigating NMDA receptor subtype pharmacology, excitotoxicity, or chronic pain mechanisms can use this compound to interrogate NR2B‑dependent signaling pathways with the expectation of >100‑fold selectivity over NR2A‑containing receptors [2]. Procurement is specifically indicated when the experimental design requires an oxalamide‑linked, ethylenediamine‑spaced analog that differs from the commercially over‑represented radiprodil scaffold.

SAR Expansion Around Indole-Oxalamide Pharmacophore

Medicinal chemistry teams engaged in NR2B antagonist lead optimization can utilize this compound as a key SAR probe to explore the effects of benzyl terminus modification, ethylenediamine spacer length, and oxalamide linker geometry on target affinity and selectivity [1]. The unsubstituted benzyl group provides a clean baseline for iterative substitution, while the ethylene spacer offers conformational flexibility that can be systematically constrained in follow‑up analogs. Comparative benchmarking against radiprodil and ifenprodil in standardized NR2B binding and functional assays will generate actionable SAR data [2].

In Vivo Analgesic & Neuroprotective Efficacy Studies

Based on the demonstrated oral analgesic activity of the oxalamide‑indole‑2‑carboxamide class in the mouse formalin test [1], this compound is a rational candidate for progression into rodent models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation) or cerebral ischemia. The oxalamide linker has been associated with superior oral bioavailability compared to carboxamidine analogs [2], suggesting that this compound may achieve therapeutically relevant CNS exposure following systemic administration. Procurement for in vivo studies should be accompanied by formulation optimization to address the anticipated moderate aqueous solubility characteristic of neutral oxalamides.

Indole-Binding Protein Target Deconvolution Probe

The indole‑2‑carbonyl moiety is a privileged fragment that engages diverse protein targets beyond NMDA receptors, including tubulin (colchicine site) [1], IKK2 kinase [2], and fatty acid‑binding proteins [3]. This compound can serve as a bifunctional probe in chemical proteomics experiments (e.g., affinity pull‑down, CETSA, or photoaffinity labeling) aimed at identifying novel indole‑binding targets. Its oxalamide‑ethylenediamine architecture provides two chemically distinct attachment points (the benzyl terminus and the indole NH) for linker conjugation without disrupting the core pharmacophore, facilitating the design of affinity chromatography resins or fluorescent probes.

Application
Selection Property
Validation Focus
NR2B signaling pathway studies
NR2B-subtype pharmacophore context
NR2B/NR2A selectivity assay context
NR2B pharmacophore SAR expansion
Unsubstituted benzyl baseline for iterative modification
Linker-dependent SAR validation
Pain-model research studies
Oxalamide linker exposure-model context
In vivo model-response monitoring
Chemical proteomics target deconvolution
Bifunctional indole-oxalamide architecture with two conjugation handles
Proteomic target identification review
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